

# The Role of Methyl 2-Methylbutyrate in Fruit Aroma: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-methylbutyrate

Cat. No.: B153919

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## Abstract

The aroma of fruit is a complex mosaic of volatile organic compounds (VOCs) that dictates consumer preference and defines the sensory identity of each cultivar. Among these, esters are paramount contributors, often imparting characteristic sweet and fruity notes. This technical guide provides an in-depth examination of **methyl 2-methylbutyrate**, a key ester recognized for its significant role in the aroma profiles of numerous fruits, most notably apples and strawberries. We will explore its physicochemical properties, dissect its biosynthetic origins from the amino acid isoleucine, detail validated analytical methodologies for its quantification, and discuss its sensory impact. This document is intended for researchers, food scientists, and flavor chemists, offering a synthesis of current knowledge and practical insights into the study of this critical aroma compound.

## Introduction: The Essence of Fruit Aroma

The perceived flavor of a fruit is a multisensory experience, but it is the aromatic profile, comprised of a complex blend of VOCs, that provides the defining character. These compounds, though present in minute quantities, are responsible for the distinction between a 'Granny Smith' and a 'Royal Gala' apple, or the characteristic scent of a ripe strawberry. Esters, formed by the reaction of an alcohol with a carboxylic acid, represent one of the largest and most important classes of fruit volatiles.<sup>[1]</sup>

**Methyl 2-methylbutyrate** (FEMA No. 2719) is a branched-chain ester that has been identified as a character-impact compound in a variety of fruits.<sup>[1][2]</sup> Its exceptionally low odor threshold

means that even trace amounts can significantly influence the overall aroma.[1][3][4] This guide delves into the science of **methyl 2-methylbutyrate**, providing a comprehensive resource for professionals engaged in fruit science, flavor chemistry, and agricultural research.

## Physicochemical Properties and Aroma Profile

The sensory impact of a volatile compound is intrinsically linked to its chemical structure and physical properties. **Methyl 2-methylbutyrate** is a small, volatile ester that readily partitions into the vapor phase, allowing it to be perceived by the olfactory system.

**Aroma Profile:** The scent of **methyl 2-methylbutyrate** is predominantly described as a sweet, ethereal, and fruity, with strong notes of green and pulpy apples.[2][3][5] It is often associated with a "crisp" and "juicy" sensation, providing a bright, sparkling top-note to a fragrance profile.[3][6] Some sources also describe nuances of ripe berries, rum, and nuts.[2]

**Chirality and Sensory Perception:** Like many biological molecules, 2-methylbutanoic acid has a chiral center, leading to two enantiomeric forms of its esters. Sensory studies have revealed distinct aroma profiles for each:

- Methyl (S)-(+)-2-methylbutanoate: Described as fruity and distinctly apple-like.[4]
- Methyl (R)-(-)-2-methylbutanoate: Characterized as fruity with an additional dairy-like note.[4]

The (S)-enantiomer is often the more prevalent form in fruits like apples, contributing to their characteristic scent.[7]

Table 1: Physicochemical Properties of **Methyl 2-Methylbutyrate**

Property	Value	Source(s)
IUPAC Name	methyl 2-methylbutanoate	[8]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[3][8]
Molecular Weight	116.16 g/mol	[3][8]
CAS Number	868-57-5	[2][8]
Boiling Point	115 °C	[3]
Odor Description	Sweet, fruity, green apple, ethereal, ripe berries	[2][3][5]
Odor Threshold (nasal)	Racemic: 0.4 ppb in water; (S)-enantiomer: 0.3 ppb in water	[4]
Solubility	Soluble in alcohol, insoluble in water	[8]

## Biosynthesis in Planta

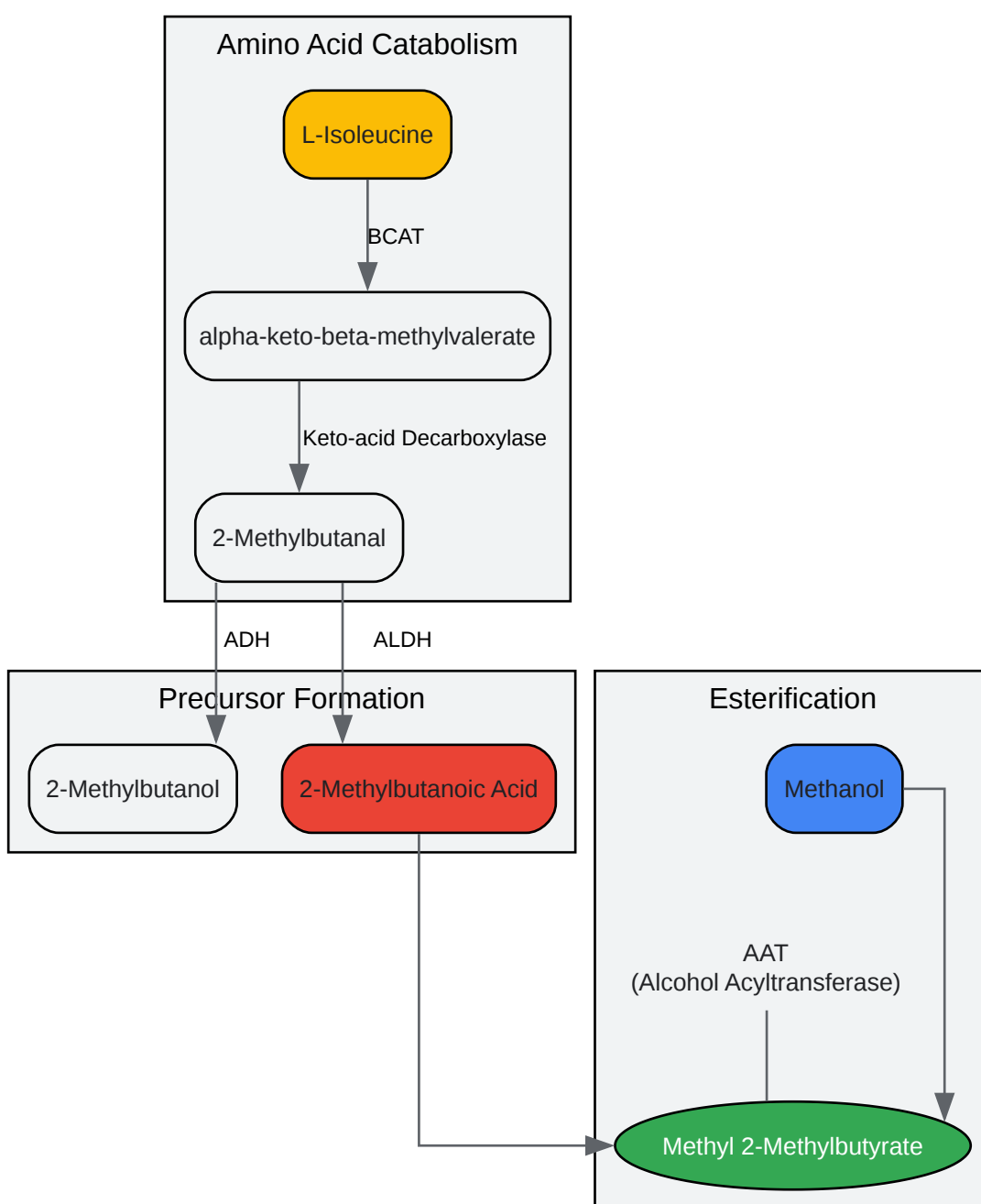
The formation of **methyl 2-methylbutyrate** in fruit is a product of secondary metabolism, intricately linked to amino acid catabolism. The carbon skeleton is derived from the branched-chain amino acid L-isoleucine, which undergoes a series of enzymatic transformations.

The biosynthetic pathway can be summarized in three main stages:

- **Transamination and Decarboxylation:** L-isoleucine is first converted to  $\alpha$ -keto- $\beta$ -methylvalerate by a branched-chain aminotransferase (BCAT). This intermediate is then decarboxylated to form 2-methylbutanal.
- **Reduction/Oxidation:** The resulting aldehyde, 2-methylbutanal, can be either reduced to 2-methylbutanol by an alcohol dehydrogenase (ADH) or oxidized to 2-methylbutanoic acid by an aldehyde dehydrogenase (ALDH).[9]
- **Esterification:** Finally, the key step in forming the aroma compound is the esterification of 2-methylbutanoic acid with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10] The availability of both the acid precursor and the

alcohol, along with the expression level of the specific AAT enzyme, are critical control points for the final concentration of the ester.[10]

Genetic studies in strawberry have successfully identified a quantitative trait locus (QTL) on linkage group 2A that is significantly associated with the production of **methyl 2-methylbutyrate**, methyl 2-hexenoate, and methyl anthranilate.[11][12] This suggests that a single, promiscuous methyltransferase enzyme may be responsible for the synthesis of these methyl esters.[11]



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Figure 1: Biosynthetic pathway of **methyl 2-methylbutyrate** from *L*-isoleucine.

## Analytical Methodologies for Quantification

Accurate quantification of **methyl 2-methylbutyrate** is essential for correlating its concentration with sensory data and understanding its formation. Due to its volatility, headspace analysis techniques are most appropriate.

### Experimental Protocol 1: Volatile Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a common method for extracting **methyl 2-methylbutyrate** from a fruit matrix. The principle of HS-SPME is the partitioning of volatile analytes from the sample matrix into the headspace, followed by their adsorption onto a coated fiber.

Methodology:

- **Sample Preparation:** Homogenize a known weight of fruit tissue (e.g., 5 g) in a saturated NaCl solution. The salt increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.
- **Incubation:** Place the homogenate into a 20 mL headspace vial and seal it. Equilibrate the sample in a water bath or heating block at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
- **Extraction:** Expose a SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles including esters.
- **Desorption:** Immediately after extraction, transfer the fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

## Experimental Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.[13] The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer identifies them based on their unique mass fragmentation patterns.

### Methodology:

- **Separation:** Use a capillary column suitable for volatile analysis (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute compounds with different boiling points.
- **Identification:** The mass spectrometer is operated in electron ionization (EI) mode. Identification of **methyl 2-methylbutyrate** is achieved by comparing its retention time and mass spectrum to that of an authentic standard and by matching the spectrum against a reference library (e.g., NIST).
- **Quantification:** For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample, such as ethyl heptanoate) should be added to the sample before extraction. A calibration curve is constructed using authentic standards of **methyl 2-methylbutyrate** to relate the peak area ratio (analyte/internal standard) to concentration.



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